2-(ピペリジン-3-イル)アセトアミド塩酸塩

説明

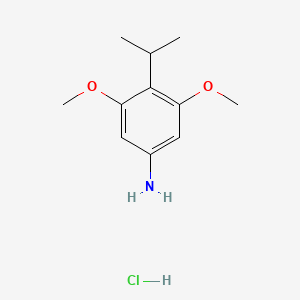

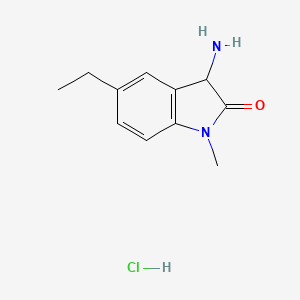

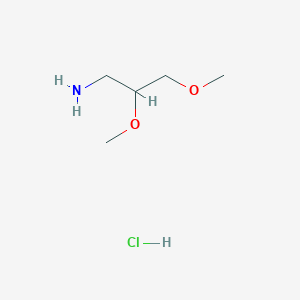

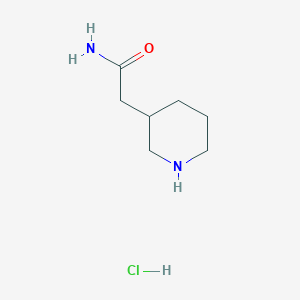

2-(Piperidin-3-yl)acetamide hydrochloride is a chemical compound with the linear formula C7H15O2N2Cl1 .

Synthesis Analysis

The synthesis of 2-(Piperidin-3-yl)acetamide hydrochloride involves several steps. The compound has a molecular weight of 178.66 and is available in powder form . An organophotocatalysed [1+2+3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of 2-(Piperidin-3-yl)acetamide hydrochloride can be represented by the InChI code 1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H .Chemical Reactions Analysis

The chemical reactions involving 2-(Piperidin-3-yl)acetamide hydrochloride are complex and involve several steps. The compound undergoes chemoselective [1+2+3] reaction to deliver desired products .Physical And Chemical Properties Analysis

2-(Piperidin-3-yl)acetamide hydrochloride is a solid compound with a molecular weight of 178.66. The compound has an InChI code of 1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H .科学的研究の応用

生体活性分子の合成

2-(ピペリジン-3-イル)アセトアミド塩酸塩は、様々な生体活性分子の合成において重要な中間体として機能します。 そのピペリジンコアは、多くの医薬品に共通するモチーフであり、アセチル化による修飾によりアミド官能基が導入されます。アミド官能基は、その水素結合能力により、創薬において重要な役割を果たします .

中枢神経系(CNS)薬の開発

ピペリジン環は、多くのCNS薬に存在する構造的特徴です。 2-(ピペリジン-3-イル)アセトアミド塩酸塩におけるアセトアミド基の存在は、血脳関門透過性を高める可能性があり、新たなCNS活性化合物の開発のための貴重な足場となります .

抗炎症剤

ピペリジン誘導体は、抗炎症作用を示すことが知られています。 2-(ピペリジン-3-イル)アセトアミド塩酸塩のアセトアミド基は、さらに官能基化することで、関節炎や喘息などの治療に役立つ、潜在的な抗炎症作用を持つ化合物を合成することができます .

抗菌化合物

研究により、ピペリジン誘導体は抗菌剤として作用することが示されています。 2-(ピペリジン-3-イル)アセトアミド塩酸塩は、耐性菌株や真菌に対して有効な、新たな抗菌化合物の創製に使用することができます .

鎮痛薬

ピペリジン環の修飾により、鎮痛薬が開発されてきました。 2-(ピペリジン-3-イル)アセトアミド塩酸塩は、有効性を向上させ、副作用を軽減した、新規鎮痛薬の合成における前駆体となる可能性があります .

抗癌剤

ピペリジン構造は、いくつかの抗癌剤に見られます。 2-(ピペリジン-3-イル)アセトアミド塩酸塩のアセトアミド部分は、癌細胞増殖に関与する特定の経路を標的とする可能性のある、新たな抗癌剤の設計と合成に利用することができます .

循環器系薬

ピペリジン誘導体は、その循環器系への影響についても研究されています。 2-(ピペリジン-3-イル)アセトアミド塩酸塩は、カルシウムチャネルやアドレナリン受容体に影響を与えることで、高血圧やその他の循環器疾患を管理する薬の開発に使用することができます .

神経変性疾患研究

ピペリジン環は、アルツハイマー病やパーキンソン病などの神経変性疾患を標的とする薬によく見られる特徴です。 2-(ピペリジン-3-イル)アセトアミド塩酸塩は、神経伝達物質系を調節したり、神経変性を防ぐ化合物を合成するための出発点となる可能性があります .

将来の方向性

The future directions for research on 2-(Piperidin-3-yl)acetamide hydrochloride could involve further exploration of its potential therapeutic applications, particularly in the treatment of various types of cancers . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Mode of Action

It is known that many piperidine derivatives interact with their targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, suggesting that they may interact with a variety of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Piperidin-3-yl)acetamide hydrochloride . .

生化学分析

Biochemical Properties

2-(Piperidin-3-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . This inhibition leads to the stabilization of EETs, which are known for their anti-inflammatory properties. The compound’s interaction with sEH highlights its potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

2-(Piperidin-3-yl)acetamide hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, the compound can modulate the levels of EETs, which play a role in cell signaling and inflammation . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cell function, potentially offering therapeutic benefits in conditions such as pain and inflammation.

Molecular Mechanism

The molecular mechanism of 2-(Piperidin-3-yl)acetamide hydrochloride involves its binding interactions with biomolecules. The compound inhibits sEH by binding to its active site, preventing the enzyme from metabolizing EETs . This inhibition results in increased levels of EETs, which exert anti-inflammatory effects. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperidin-3-yl)acetamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of 2-(Piperidin-3-yl)acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage threshold is essential for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

2-(Piperidin-3-yl)acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as sEH, which metabolizes EETs . By inhibiting sEH, the compound affects the metabolic flux and levels of metabolites, leading to increased levels of EETs. These changes in metabolic pathways contribute to the compound’s anti-inflammatory effects.

Transport and Distribution

The transport and distribution of 2-(Piperidin-3-yl)acetamide hydrochloride within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Piperidin-3-yl)acetamide hydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interaction with target biomolecules and subsequent biological effects.

特性

IUPAC Name |

2-piperidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTWCDRWUKLERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-37-9 | |

| Record name | 3-Piperidineacetamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)